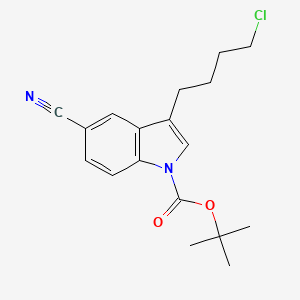![molecular formula C22H26FN3O5S B590494 N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide CAS No. 854898-46-7](/img/structure/B590494.png)
N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, also known as N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.524. The purity is usually 95%.
BenchChem offers high-quality N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Quality Control
The compound is used in the quality control of Rosuvastatin formulations . A key step in the development of medicinal products is the research and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation .
Method Validation in Drug Analysis
This compound can be used in the validation of ultra-high-performance liquid chromatographic (UHPLC) methods for determining the assay and related substances content in medicinal products containing Rosuvastatin .
Study of Drug Degradation
The compound can be used in the study of Rosuvastatin degradation. Understanding the degradation pathways of drugs is crucial for ensuring their stability and efficacy .
Drug Synthesis Research
This compound can be used in the research of Rosuvastatin synthesis, as it might be produced during the synthesis process .
Pharmacokinetic Studies
As an impurity of Rosuvastatin, this compound could potentially be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
Safety and Toxicity Studies
The compound could be used in safety and toxicity studies, as impurities in drugs can have potential safety implications .
Mécanisme D'action
Target of Action
Rosuvastatin (6R)-Lactone Impurity primarily targets HMG-CoA reductase , the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This enzyme converts 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) to mevalonate, a precursor of cholesterol .
Mode of Action
The compound acts as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to a decrease in overall cholesterol levels .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Rosuvastatin (6R)-Lactone Impurity affects the mevalonate pathway , which is crucial for the production of cholesterol and other isoprenoids. The downstream effects include reduced synthesis of cholesterol, decreased low-density lipoprotein (LDL) levels, and potentially increased high-density lipoprotein (HDL) levels .
Pharmacokinetics
The pharmacokinetics of Rosuvastatin (6R)-Lactone Impurity involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and efficacy in reducing cholesterol levels.
Result of Action
At the molecular level, the inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels . This triggers an upregulation of LDL receptors on hepatocyte surfaces, increasing the clearance of LDL from the bloodstream. The overall cellular effect is a reduction in cholesterol synthesis and an improvement in lipid profiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Rosuvastatin (6R)-Lactone Impurity. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, interactions with other medications can alter its metabolism and excretion, impacting its overall effectiveness .
Propriétés
IUPAC Name |
N-[(6R)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHUUGOOLLUEH-QBIMZIAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

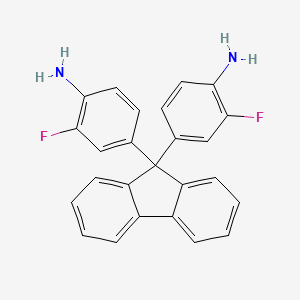
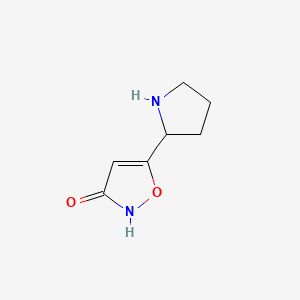

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)


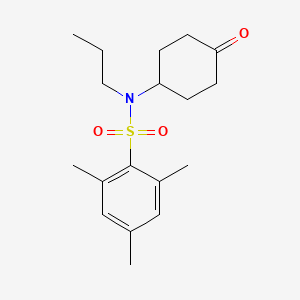
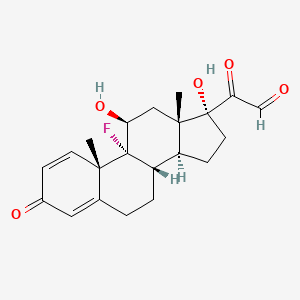
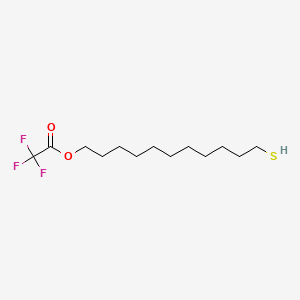
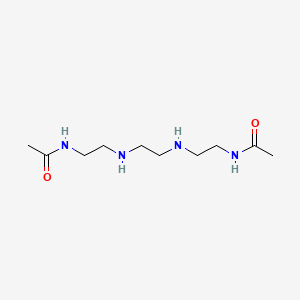
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)
